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For Researchers, Scientists, and Drug Development Professionals

Introduction
Caloxin 2A1 TFA is a valuable pharmacological tool for investigating the physiological and

pathophysiological roles of the Plasma Membrane Ca²⁺-ATPase (PMCA). As a selective,

extracellularly acting peptide inhibitor of PMCA, Caloxin 2A1 TFA allows for the targeted

modulation of cellular calcium extrusion, making it particularly useful in the field of

electrophysiology.[1][2][3] These application notes provide detailed protocols and supporting

data for utilizing Caloxin 2A1 TFA in electrophysiological studies to elucidate the contribution

of PMCA to cellular excitability, intracellular signaling, and ion channel function.

The PMCA is a crucial component of the cellular machinery that maintains low intracellular

calcium concentrations.[3] By actively pumping Ca²⁺ out of the cell, it plays a key role in

shaping the spatial and temporal dynamics of intracellular calcium signals. Inhibition of PMCA

with Caloxin 2A1 TFA can lead to alterations in membrane potential, modulation of Ca²⁺-

activated ion channels, and changes in neuronal firing patterns, providing insights into the

intricate interplay between calcium homeostasis and cellular electrophysiology.
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Caloxin 2A1 TFA is a peptide inhibitor that specifically targets an extracellular domain of the

PMCA.[3] Its mechanism of action is non-competitive with respect to the intracellular ligands

Ca²⁺, ATP, and calmodulin. This extracellular site of action is a key advantage, as it allows for

the inhibition of PMCA without disrupting the intracellular environment through pipette dialysis

during whole-cell patch-clamp recordings. Caloxin 2A1 TFA has been shown to be selective

for PMCA, with no significant effects on other ATPases such as the Na⁺/K⁺-ATPase or the

sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

Data Presentation
The following tables summarize the key quantitative data for Caloxin 2A1 TFA based on

available literature.

Table 1: Inhibitory Activity of Caloxin 2A1 TFA

Parameter Value Species/Tissue Assay Reference

Kᵢ 529 µM

Human

Erythrocyte

Ghosts

Ca²⁺-Mg²⁺-

ATPase activity

Effective

Concentration
0.5 mmol/L

Human Soft

Tissue Sarcoma

Cells

Clonogenic

Survival Assay

Table 2: Physicochemical Properties of Caloxin 2A1 TFA
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Property Value

Molecular Formula C₆₆H₉₂F₃N₁₉O₂₄

Molecular Weight 1592.54 g/mol

Appearance White to off-white solid

Solubility
Soluble in water and DMSO (up to 100 mg/mL

with sonication)

Storage

Store powder at -20°C or -80°C, protected from

moisture. Stock solutions can be stored at -20°C

for up to 1 month or -80°C for up to 6 months.

Note: The trifluoroacetate (TFA) salt form may have slightly different molecular weight and

solubility properties compared to the free peptide.

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to
Investigate the Effect of Caloxin 2A1 TFA on Neuronal
Afterhyperpolarization
This protocol describes how to use whole-cell current-clamp recordings to measure changes in

the afterhyperpolarization (AHP) of cultured sensory neurons following the application of

Caloxin 2A1 TFA. Inhibition of PMCA is expected to prolong the elevation of intracellular

calcium following action potentials, leading to a larger and longer-lasting AHP mediated by

Ca²⁺-activated potassium channels.

Materials:

Cells: Primary culture of dorsal root ganglion (DRG) neurons.

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH

adjusted to 7.4 with NaOH.
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Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP, 0.2

EGTA. pH adjusted to 7.2 with KOH.

Caloxin 2A1 TFA Stock Solution: 10 mM in sterile water.

Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition

software.

Procedure:

Cell Preparation: Plate dissociated DRG neurons on coverslips and culture for 24-48 hours.

Recording Setup: Transfer a coverslip with adherent neurons to the recording chamber on

the microscope stage and perfuse with external solution at a constant rate (e.g., 2 mL/min).

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with the internal solution.

Obtaining a Whole-Cell Recording:

Approach a neuron with the patch pipette and apply positive pressure.

Once in proximity to the cell membrane, release the positive pressure to form a gigaohm

seal (>1 GΩ).

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

Current-Clamp Recording:

Switch the amplifier to current-clamp mode.

Inject a series of depolarizing current steps to elicit action potentials and record the

subsequent AHP. A typical stimulus would be a train of 5-10 action potentials at 50 Hz.

Establish a stable baseline recording of the AHP for at least 5 minutes.

Application of Caloxin 2A1 TFA:
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Prepare the working concentration of Caloxin 2A1 TFA (e.g., 500 µM) in the external

solution.

Switch the perfusion to the Caloxin 2A1 TFA-containing solution.

Continue to elicit and record action potentials and AHPs every minute to observe the time

course of the effect.

Data Analysis:

Measure the amplitude and duration of the slow AHP before and after the application of

Caloxin 2A1 TFA.

Perform statistical analysis to determine the significance of any observed changes.

Protocol 2: Measuring Changes in Intracellular Calcium
Concentration ([Ca²⁺]i) in Response to Caloxin 2A1 TFA
This protocol combines whole-cell patch-clamp with simultaneous intracellular calcium imaging

to directly measure the effect of Caloxin 2A1 TFA on calcium extrusion.

Materials:

Cells: Cultured hippocampal neurons or other suitable cell line.

External and Internal Solutions: As described in Protocol 1.

Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM for

ratiometric imaging) to be included in the internal solution.

Caloxin 2A1 TFA Stock Solution: 10 mM in sterile water.

Combined patch-clamp and fluorescence imaging setup: An inverted microscope equipped

with a fluorescence light source, appropriate filters, and a sensitive camera, integrated with

the patch-clamp rig.

Procedure:
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Cell Loading (if using AM-ester dyes): Incubate the cells with the calcium indicator dye

according to the manufacturer's instructions before starting the electrophysiological

recording. Alternatively, include a membrane-impermeant form of the dye in the patch pipette

internal solution.

Whole-Cell Recording: Establish a whole-cell patch-clamp recording as described in Protocol

1.

Baseline [Ca²⁺]i and Depolarization-Induced Transients:

Record the baseline fluorescence intensity, which corresponds to the resting [Ca²⁺]i.

Apply a depolarizing stimulus (e.g., a train of voltage steps in voltage-clamp or current

injections in current-clamp) to elicit a transient increase in [Ca²⁺]i.

Record the decay kinetics of the calcium transient as it returns to baseline. This decay

phase is largely mediated by calcium extrusion and sequestration mechanisms, including

the PMCA.

Establish a stable baseline of both electrical activity and calcium transients.

Application of Caloxin 2A1 TFA:

Perfuse the cells with the external solution containing the desired concentration of Caloxin
2A1 TFA (e.g., 500 µM).

Monitoring [Ca²⁺]i Changes:

Observe any changes in the baseline [Ca²⁺]i. Inhibition of PMCA may lead to a gradual

increase in resting calcium levels.

Elicit further depolarization-induced calcium transients and record their decay kinetics. A

slowing of the decay rate would indicate inhibition of calcium extrusion by the PMCA.

Data Analysis:

Quantify the change in baseline fluorescence.
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Measure the time constant (τ) of the decay of the calcium transients before and after

Caloxin 2A1 TFA application by fitting the decay phase to an exponential function.

Compare the decay time constants to assess the effect of PMCA inhibition.
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Caption: Signaling pathway showing Caloxin 2A1 TFA inhibiting PMCA.
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Caption: Experimental workflow for electrophysiological studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b6295654?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6295654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caloxin 2A1 TFA
Application PMCA Inhibition

Decreased Ca²⁺
Extrusion

Increased Intracellular
[Ca²⁺] Increased AHP Altered Neuronal

Excitability

Click to download full resolution via product page

Caption: Logical relationship of Caloxin 2A1 TFA's effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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